Cas no 856973-81-4 (4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine)

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group and a 4-methylpiperazinyl moiety. This structure imparts significant versatility in pharmaceutical and chemical synthesis applications, particularly as an intermediate in the development of biologically active molecules. Its piperazine ring enhances solubility and bioavailability, making it valuable for drug design. The compound's stability under standard conditions and compatibility with further functionalization allow for precise modifications in medicinal chemistry. It is commonly utilized in research settings for the synthesis of kinase inhibitors and other therapeutic agents, demonstrating consistent reactivity and reliability in complex synthetic pathways.
4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine structure
856973-81-4 structure
Product Name:4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
CAS No:856973-81-4
MF:C9H15N5
MW:193.248900651932
MDL:MFCD11848424
CID:1036608
PubChem ID:25128833
Update Time:2025-05-20

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
    • 2-PYRIMIDINAMINE,4-(4-METHYL-1-PIPERAZINYL)-
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (ACI)
    • Pyrimidine, 2-amino-4-(4-methyl-1-piperazinyl)- (5CI)
    • [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]amine
    • CHEMBL501882
    • 2-Pyrimidinamine, 4-(4-methyl-1-piperazinyl)-
    • Z1255403787
    • US8796297, 13
    • DTXSID40648788
    • J-510315
    • SCHEMBL2166051
    • AKOS015942931
    • BDBM50361016
    • CS-0360116
    • 856973-81-4
    • DB-331697
    • 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine
    • MDL: MFCD11848424
    • Inchi: 1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
    • InChI Key: XEKHYAPKOUIALX-UHFFFAOYSA-N
    • SMILES: N1(C2C=CN=C(N)N=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 193.13274550g/mol
  • Monoisotopic Mass: 193.13274550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 58.3Ų

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Pricemore >>

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4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
2.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Reference
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
3.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Reference
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Production Method 4

Reaction Conditions
1.1 Solvents: Ethanol ;  10 min, 150 °C
Reference
Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation
Mehta, Naimee; et al, ACS Infectious Diseases, 2018, 4(4), 577-591

Production Method 5

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Reference
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Ethanol ;  overnight, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Reference
Structure-Activity Studies on a Series of a 2-Aminopyrimidine-Containing Histamine H4 Receptor Ligands
Altenbach, Robert J.; et al, Journal of Medicinal Chemistry, 2008, 51(20), 6571-6580

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Methanol ;  6 h, 90 °C
2.1 Reagents: Phosphorus oxychloride ;  rt; 8 h, 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10 - 11, 0 °C
3.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  16 h, 80 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10
4.1 Reagents: Zinc Solvents: Acetic acid ;  18 h, 120 °C; 120 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9
Reference
An Efficient Synthetic Method for the Synthesis of Novel Pyrimido[1,2-a]Pyrimidine-3-Carboxylates: Comparison of Irradiation and Conventional Conditions
Bayramoglu, Duygu; et al, Polycyclic Aromatic Compounds, 2022, 42(8), 4948-4964

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Raw materials

4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine Preparation Products

Additional information on 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine

Research Brief on 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (CAS: 856973-81-4): Recent Advances and Applications

The compound 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine (CAS: 856973-81-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging applications in drug discovery.

Recent literature indicates that 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine serves as a critical building block in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study reported that derivatives of this compound exhibited nanomolar potency against specific kinase isoforms, with improved pharmacokinetic profiles compared to earlier analogs.

In addition to its role in oncology, this compound has shown promise in neurodegenerative disease research. A preprint article from BioRxiv (2024) described its incorporation into novel compounds designed to modulate tau protein aggregation, a hallmark of Alzheimer's disease. The researchers utilized computational docking studies to optimize the binding affinity of these derivatives, followed by in vitro validation in neuronal cell models. Preliminary results suggest that these molecules may offer a new avenue for therapeutic intervention.

The synthetic accessibility of 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine has also been a focus of recent investigations. A 2024 Organic Process Research & Development paper detailed a scalable, green chemistry approach to its production, employing catalytic amination under mild conditions. This method achieved an 85% yield while reducing hazardous waste generation, addressing both economic and environmental concerns in pharmaceutical manufacturing.

Ongoing clinical trials (Phase I/II) are evaluating drug candidates incorporating this scaffold, particularly in combination therapies for resistant malignancies. Early data presented at the 2024 American Association for Cancer Research meeting showed favorable safety profiles and preliminary efficacy signals in solid tumors. These developments underscore the compound's versatility and potential to address unmet medical needs across multiple therapeutic areas.

In conclusion, 4-(4-Methyl-1-piperazinyl)-2-pyrimidinamine continues to emerge as a valuable chemical entity in medicinal chemistry. Its dual role as a synthetic intermediate and pharmacophore highlights the importance of fundamental chemical research in driving therapeutic innovation. Future directions may include exploration of its applications in infectious diseases and further optimization of its drug-like properties through structure-activity relationship studies.

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